Methyl 4-(tert-butylamino)-3-nitrobenzoate
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Overview
Description
Methyl 4-(tert-butylamino)-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a methyl ester group, a tert-butylamino group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(tert-butylamino)-3-nitrobenzoate typically involves the nitration of methyl 4-aminobenzoate followed by the introduction of the tert-butylamino group. One common method includes the following steps:
Nitration: Methyl 4-aminobenzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield methyl 4-amino-3-nitrobenzoate.
Amination: The nitro compound is then reacted with tert-butylamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to introduce the tert-butylamino group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing better control over reaction conditions and reducing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(tert-butylamino)-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Oxidation: The tert-butylamino group can be oxidized to form tert-butylamino oxide using oxidizing agents like meta-chloroperoxybenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Aqueous sodium hydroxide.
Oxidation: Meta-chloroperoxybenzoic acid.
Major Products Formed
Reduction: Methyl 4-(tert-butylamino)-3-aminobenzoate.
Substitution: 4-(tert-butylamino)-3-nitrobenzoic acid.
Oxidation: Methyl 4-(tert-butylamino oxide)-3-nitrobenzoate.
Scientific Research Applications
Methyl 4-(tert-butylamino)-3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: It can be used in the development of novel materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(tert-butylamino)-3-nitrobenzoate depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the tert-butylamino group can form hydrogen bonds or engage in hydrophobic interactions with target molecules .
Comparison with Similar Compounds
Methyl 4-(tert-butylamino)-3-nitrobenzoate can be compared with other nitrobenzoates and tert-butylamino derivatives:
Methyl 4-amino-3-nitrobenzoate: Lacks the tert-butylamino group, resulting in different reactivity and applications.
Methyl 4-(tert-butylamino)-3-aminobenzoate:
4-(tert-butylamino)-3-nitrobenzoic acid: The ester group is hydrolyzed to a carboxylic acid, affecting its solubility and reactivity
This compound stands out due to the combination of its functional groups, which confer unique chemical properties and make it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 4-(tert-butylamino)-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)13-9-6-5-8(11(15)18-4)7-10(9)14(16)17/h5-7,13H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHHRDVSGWRLCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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